2,5-Dichlorophenyl 2,5-dichlorobenzenesulfonate
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Overview
Description
2,5-Dichlorophenyl 2,5-dichlorobenzenesulfonate is an organic compound characterized by the presence of two dichlorophenyl groups and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 2,5-dichlorobenzenesulfonate typically involves the sulfonation of 2,5-dichlorobenzene. One common method is the reaction of 2,5-dichlorobenzene with oleum (fuming sulfuric acid) to produce 2,5-dichlorobenzenesulfonic acid . This intermediate can then be reacted with 2,5-dichlorophenol under suitable conditions to form the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,5-Dichlorophenyl 2,5-dichlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonic Acid: A related compound with similar chemical properties but different applications.
2,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the sulfonate moiety.
Benzenesulfonic Acid Derivatives: Compounds with the sulfonate group attached to different aromatic rings.
Uniqueness
2,5-Dichlorophenyl 2,5-dichlorobenzenesulfonate is unique due to the combination of two dichlorophenyl groups and a benzenesulfonate moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O3S/c13-7-1-3-9(15)11(5-7)19-20(17,18)12-6-8(14)2-4-10(12)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJWHPQKVREXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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